molecular formula C19H15NO3 B14225218 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-63-8

3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14225218
CAS No.: 830925-63-8
M. Wt: 305.3 g/mol
InChI Key: SMHYJRWVYDBBHG-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione is a chemical compound that belongs to the class of benzo[b]carbazoles. These compounds are known for their complex polycyclic structures, which contribute to their unique chemical and physical properties. This particular compound is characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position, along with two ketone functionalities at the sixth and eleventh positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions including alkylation, oxidation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6,11-dihydro-5H-benzo[a]carbazole
  • 5H-Benzo[b]carbazole
  • 5H-Benzo[b]carbazole-3-phenyl

Uniqueness

3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

830925-63-8

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

3-ethoxy-5-methylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C19H15NO3/c1-3-23-11-8-9-14-15(10-11)20(2)17-16(14)18(21)12-6-4-5-7-13(12)19(17)22/h4-10H,3H2,1-2H3

InChI Key

SMHYJRWVYDBBHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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